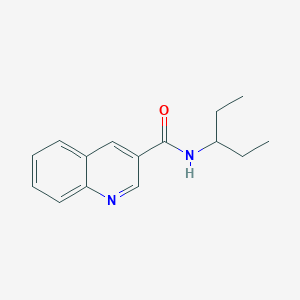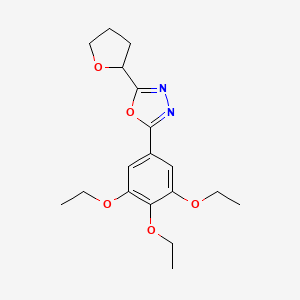
N-pentan-3-ylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pentan-3-ylquinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentan-3-ylquinoline-3-carboxamide typically involves the reaction of quinoline-3-carboxylic acid with N-pentan-3-amine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-pentan-3-ylquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: N-pentan-3-ylquinoline-3-amine.
Substitution: Various substituted quinoline derivatives depending on the substituents introduced.
Scientific Research Applications
N-pentan-3-ylquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an anti-proliferative agent, particularly in cancer research.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-pentan-3-ylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, quinoline-3-carboxamides have been shown to bind to the S100A9 protein, which plays a role in inflammatory processes . This binding inhibits the interaction of S100A9 with proinflammatory receptors such as Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE), thereby exerting immunomodulatory effects.
Comparison with Similar Compounds
Similar Compounds
Laquinimod: Another quinoline-3-carboxamide with immunomodulatory properties.
Paquinimod: Known for its anti-inflammatory effects and used in the treatment of autoimmune diseases.
Uniqueness
N-pentan-3-ylquinoline-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its pentan-3-yl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
IUPAC Name |
N-pentan-3-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-13(4-2)17-15(18)12-9-11-7-5-6-8-14(11)16-10-12/h5-10,13H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMUHZIIFDTCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,3-Benzodioxol-5-yl)-5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7059117.png)
![3-Methyl-8-(5-methylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7059127.png)
![2-Methyl-4-[(3-propan-2-ylphenyl)sulfonylamino]pyrazole-3-carboxylic acid](/img/structure/B7059131.png)

![2-[(2-Ethoxyphenoxy)methyl]-5-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7059139.png)
![5-Ethyl-5-(1-methylpyrazol-4-yl)-3-[(2-methylpyrazol-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7059146.png)
![N-[3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B7059153.png)
![1-[5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-yl]cyclopentane-1-carbonitrile](/img/structure/B7059155.png)
![3-[4-[(3-Cyano-2-fluorophenyl)methyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7059159.png)
![3-[5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7059170.png)
![1-[5-[(2-Phenylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]cyclopentane-1-carbonitrile](/img/structure/B7059185.png)
![N-[3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]propyl]-2,2-dimethylpropanamide](/img/structure/B7059187.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-fluoro-2-methylbenzamide](/img/structure/B7059190.png)
![2-[2-(2-Methoxyphenoxy)ethyl]-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7059206.png)
